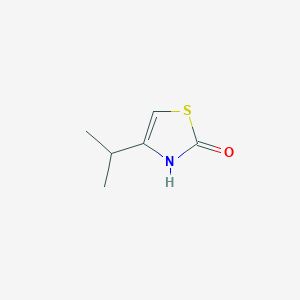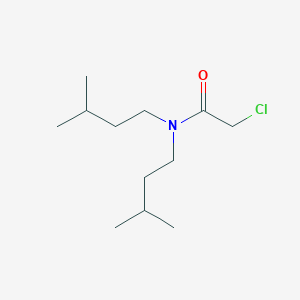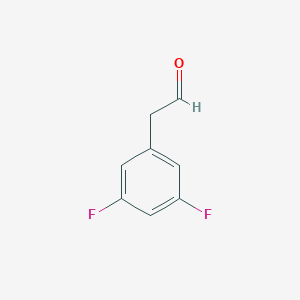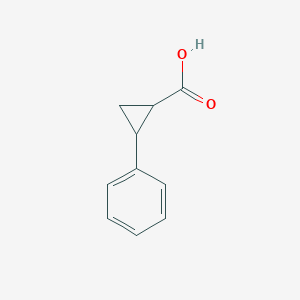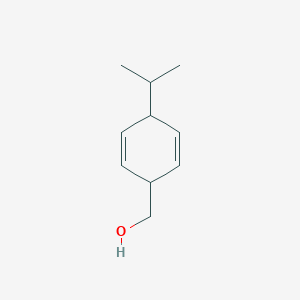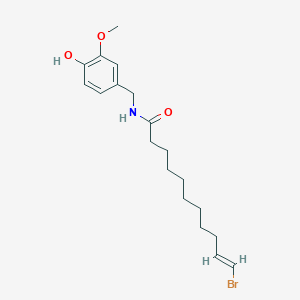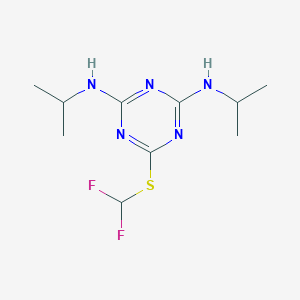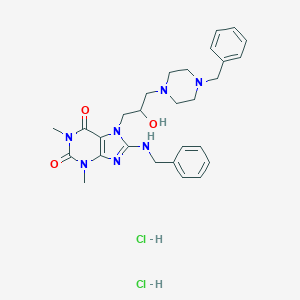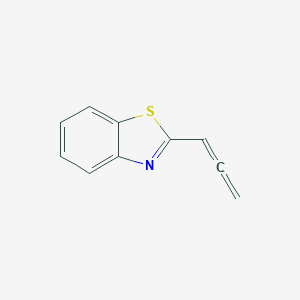
Benzothiazole,2-(1,2-propadienyl)-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propa-1,2-dienyl-benzothiazole is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmacological properties Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propa-1,2-dienyl-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with propargyl aldehyde under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring.
Another method involves the cyclization of N-(2-halophenyl)thioamides in the presence of a base. This reaction can be carried out in solvents such as dioxane, and the cyclization is promoted by intramolecular C-S bond formation .
Industrial Production Methods
Industrial production of Propa-1,2-dienyl-benzothiazole may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental considerations. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .
化学反応の分析
Types of Reactions
Propa-1,2-dienyl-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .
科学的研究の応用
Propa-1,2-dienyl-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research has shown its potential as an inhibitor of certain enzymes involved in disease pathways.
Industry: It is used in the production of dyes, polymers, and other materials with specific properties.
作用機序
The mechanism of action of Propa-1,2-dienyl-benzothiazole involves its interaction with specific molecular targets. For example, in its anticancer activity, the compound may inhibit enzymes such as BCL-2, which are involved in the regulation of apoptosis. By binding to these enzymes, Propa-1,2-dienyl-benzothiazole can induce cell death in cancer cells .
類似化合物との比較
Similar Compounds
2-Arylbenzothiazole: Known for its anticancer and antimicrobial properties.
2-Substituted Benzothiazoles: These compounds have diverse biological activities, including anti-inflammatory and antioxidant effects.
Uniqueness
Propa-1,2-dienyl-benzothiazole is unique due to its propa-1,2-dienyl group, which imparts specific chemical reactivity and biological activity. This differentiates it from other benzothiazole derivatives and makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
109948-61-0 |
|---|---|
分子式 |
C10H7NS |
分子量 |
173.24 g/mol |
InChI |
InChI=1S/C10H7NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-7H,1H2 |
InChIキー |
FCIUVFATJSRWOI-UHFFFAOYSA-N |
SMILES |
C=C=CC1=NC2=CC=CC=C2S1 |
正規SMILES |
C=C=CC1=NC2=CC=CC=C2S1 |
同義語 |
Benzothiazole, 2-(1,2-propadienyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)
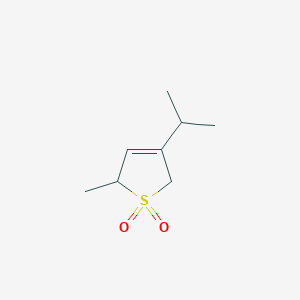
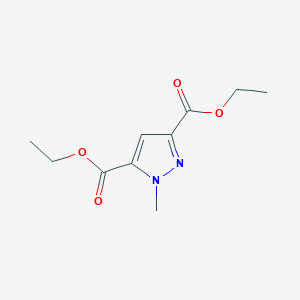
![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)
![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)
